molecular formula C15H14ClN5 B7376145 N-[(3-chlorophenyl)methyl]-9-cyclopropylpurin-6-amine

N-[(3-chlorophenyl)methyl]-9-cyclopropylpurin-6-amine

Cat. No.: B7376145
M. Wt: 299.76 g/mol
InChI Key: GUHGUJGJBYQWQW-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-9-cyclopropylpurin-6-amine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a 3-chlorophenylmethyl group attached to the nitrogen atom at the 9th position of the purine ring, and a cyclopropyl group attached to the 6th position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-9-cyclopropylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5/c16-11-3-1-2-10(6-11)7-17-14-13-15(19-8-18-14)21(9-20-13)12-4-5-12/h1-3,6,8-9,12H,4-5,7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHGUJGJBYQWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-9-cyclopropylpurin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 9-cyclopropylpurine with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-9-cyclopropylpurin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenylmethyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted purine derivatives.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-9-cyclopropylpurin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-9-cyclopropylpurin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chlorophenyl)methyl]-9-methylpurin-6-amine
  • N-[(3-chlorophenyl)methyl]-9-ethylpurin-6-amine
  • N-[(3-chlorophenyl)methyl]-9-isopropylpurin-6-amine

Uniqueness

N-[(3-chlorophenyl)methyl]-9-cyclopropylpurin-6-amine is unique due to the presence of the cyclopropyl group at the 9th position of the purine ring. This structural feature imparts distinct steric and electronic properties to the compound, influencing its reactivity and interactions with biological targets. Compared to similar compounds with different alkyl groups at the 9th position, the cyclopropyl group may enhance the compound’s stability and binding affinity, making it a valuable candidate for further research and development.

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